molecular formula C16H23N5O4 B1336890 Benzoylalanylarginine CAS No. 71448-11-8

Benzoylalanylarginine

Cat. No. B1336890
CAS RN: 71448-11-8
M. Wt: 349.38 g/mol
InChI Key: FDSPJMDEWGLXKT-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoylalanylarginine is a compound related to the family of peptides that contain the benzoyl group attached to the amino acid arginine. It is structurally related to various synthetic peptides used in biochemical research, such as benzoyl-L-arginine-p-nitroanilide (L-BAPA) and N alpha-benzoyl-L-arginine ethyl ester (BAEE). These compounds are often used to study enzymatic activity and have applications in understanding biological processes like vasorelaxation and cell adhesion .

Synthesis Analysis

The synthesis of benzoylalanylarginine-related peptides involves both chemical and enzymatic methods. For instance, L-BAPA·HCl, a closely related compound, is synthesized through a direct coupling of benzyloxycarbonyl-L-arginine and p-nitroaniline without racemization. This product can then be converted to L-arginine-p-nitroanilide dihydrochloride (L-APA·2HCl) and subsequently benzoylated to yield L-BAPA·HCl . Another example is the synthesis of a precursor tetrapeptide Bz-RGDS-NH2, where an enzymatic method is employed using Alcalase® in water-miscible organic media, demonstrating the versatility of synthesis approaches for benzoylarginine derivatives .

Molecular Structure Analysis

The molecular structure of benzoylalanylarginine and its derivatives is characterized by the presence of the benzoyl group attached to the amino group of arginine. This modification significantly influences the molecule's interaction with enzymes and receptors. For example, the presence of the benzoyl group in BAEE does not allow it to serve as a substrate for endothelium-derived relaxing factor/nitric oxide (EDRF/NO) synthesis, unlike L-arginine .

Chemical Reactions Analysis

Benzoylalanylarginine derivatives undergo various chemical reactions, particularly in the context of enzymatic activity. The benzoyl group can be added or removed to modify the peptide's properties and reactivity. For example, the debenzyloxycarbonylation of L-ZAPA·HCl to form L-APA·2HCl, which can then be benzoylated, demonstrates the chemical transformations these molecules can undergo . Additionally, the enzymatic coupling of Bz-Arg-OEt to a tripeptide in the synthesis of Bz-RGDS-NH2 illustrates the specificity and selectivity of enzymatic reactions in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylalanylarginine derivatives are influenced by their molecular structure. The presence of the benzoyl group affects the solubility, reactivity, and interaction with biological molecules. For instance, BAEE's vasorelaxant effect is mediated by a direct action on vascular smooth muscle, which is unrelated to EDRF/NO synthesis, indicating that its physical properties differ significantly from those of L-arginine . The solubility and stability of these compounds in various solvents, as well as their reactivity under different pH and temperature conditions, are crucial for their application in biochemical research .

Scientific Research Applications

Alternative Pathway Therapy for Urea Cycle Disorders

Alternative pathway therapy, involving compounds like arginine and sodium benzoate, illustrates the application of related compounds in treating inborn errors of the urea cycle. This approach has significantly reduced mortality and morbidity but requires careful management and oversight due to potential complications from overdosage and differences in metabolism between newborns and older children. This underscores the importance of such compounds in medical treatment protocols (Batshaw, MacArthur, & Tuchman, 2001).

Role of Dimethylarginines in Human Diseases

Research on asymmetric and symmetric dimethylarginine (ADMA and SDMA) provides insight into the role of modified amino acids in human health. These compounds are uremic toxins that inhibit nitric oxide production and are linked with cardiovascular events and death in various illnesses. The ongoing research into ADMA-lowering therapies highlights the potential of targeting related pathways for therapeutic interventions (Tain & Hsu, 2017).

Therapeutic Effects of Berberine on Metabolic Diseases

Berberine, a compound in the same broader chemical class as benzoylalanylarginine, demonstrates potential in treating metabolic diseases like diabetes and obesity. Its effects on insulin secretion and resistance, lipid metabolism, and gut microbiota underscore the therapeutic versatility of certain compounds in this class (Xu et al., 2020).

Benzofuran Derivatives as Antimicrobial Agents

Benzofuran and its derivatives, related to the benzoyl component in benzoylalanylarginine, have been identified as promising structures for developing new antimicrobial agents. Their efficacy against skin diseases and potential in treating microbial diseases highlight the importance of chemical scaffolds found in nature and their synthetic analogs in drug discovery (Hiremathad et al., 2015).

Antihypertensive Activity of Fish Protein Hydrolysates

Fish Protein Hydrolysate (FPH), rich in arginine, has been studied for its antihypertensive properties, illustrating the potential health benefits of arginine-rich compounds. This research supports the exploration of natural remedies and the identification of peptides with specific health benefits, including blood pressure regulation (Yathisha U.G. et al., 2019).

properties

IUPAC Name

(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c1-10(20-14(23)11-6-3-2-4-7-11)13(22)21-12(15(24)25)8-5-9-19-16(17)18/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,20,23)(H,21,22)(H,24,25)(H4,17,18,19)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSPJMDEWGLXKT-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221634
Record name Benzoylalanylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylalanylarginine

CAS RN

71448-11-8
Record name Benzoylalanylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071448118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoylalanylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.